1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
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Overview
Description
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal, and can be performed under both stoichiometric and catalytic modes .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The process chemistry has been streamlined to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s stability and reactivity make it suitable for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to desired therapeutic or chemical outcomes .
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanamine
- 1-(4-(Fluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Uniqueness: 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is unique due to the specific arrangement and number of fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C9H8F5N |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
SQGPHFWUMVZZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)C(F)F |
Origin of Product |
United States |
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